

Head-to-head comparison of GSK2838232 and BMS-955176 in vitro

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Compound of Interest		
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Head-to-Head In Vitro Comparison: GSK2838232 vs. BMS-955176

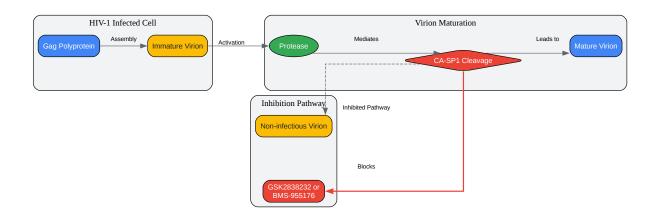
A Detailed Analysis of Two Second-Generation HIV-1 Maturation Inhibitors

This guide provides a comprehensive in vitro comparison of two second-generation HIV-1 maturation inhibitors, **GSK2838232** and BMS-955176 (also known as GSK3532795). Both compounds target the final step of HIV-1 Gag polyprotein processing, a critical stage in the viral life cycle, representing a novel mechanism of action distinct from other antiretroviral drug classes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their antiviral potency, activity spectrum, and safety profiles based on available preclinical data.

Mechanism of Action: Targeting HIV-1 Maturation

GSK2838232 and BMS-955176 share a common mechanism of action. They specifically inhibit the cleavage of the HIV-1 Gag precursor protein at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[1][2][3] This final proteolytic step is essential for the morphological rearrangement of the virion into a mature, infectious particle.[4] By blocking this cleavage, these inhibitors induce the formation of immature, non-infectious virions, thus halting the viral replication cycle.[1][2][3]





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Mechanism of action of HIV-1 maturation inhibitors.

Quantitative Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of **GSK2838232** and BMS-955176. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Antiviral Activity of GSK2838232 against HIV-1



HIV-1 Strain/Isolate Panel	Assay Type	Cell Line	Potency Metric (IC50, nM)	Reference
Group M Subtypes A, B, D, F & Group O	Spreading (multi- cycle)	CEMss	0.25 - 0.79	[1]
Q23-17, NL4-3, MJ4, 94UG114.1.6	Single-cycle	293T/17 and MAGIC-5A	1.5 - 2.8	[1]

Table 2: In Vitro Antiviral Activity of BMS-955176

(GSK3532795) against HIV-1

HIV-1 Strain/Isolate Panel	Assay Type	Cell Line	Potency Metric (EC50, nM)	Reference
Library of gag/pr recombinant viruses (n=87)	Not Specified	Not Specified	3.9 ± 3.4	[2][5][6]
Subtype B clinical isolates	Not Specified	PBMCs	21 (median)	[5][6]
Laboratory Strains (CXCR4 & CCR5 tropic)	Not Specified	MT-2 & PM1	0.7 - 11	[5]
Viruses with Gag Polymorphisms	Not Specified	Not Specified	<15	[7]

Table 3: In Vitro Cytotoxicity and Selectivity Index



Compound	Cell Line	CC50 (µM)	Potency (IC50/EC50, nM)	Selectivity Index (SI = CC50/Poten cy)	Reference
GSK2838232	293T/17 and MAGIC-5A	>20	~0.25 - 2.8	>7,143 - >80,000	[1]
BMS-955176	MT-2	9.2 ± 4	~1.9 (Wild- Type)	~4,842	[2][3]

Experimental Protocols

The in vitro activity of **GSK2838232** and BMS-955176 was evaluated using various cell-based assays. The general workflow and specific protocols are outlined below.





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General workflow for in vitro antiviral assays.

Antiviral Activity Assays

Objective: To determine the concentration of the compound that inhibits 50% of viral replication (IC50 or EC50).



- · Cell Lines:
 - CEMss cells: Used for spreading (multi-cycle) infections.[1]
 - 293T/17 and MAGIC-5A cells: Utilized in single-cycle infectivity assays.[1]
 - MT-2 and PM1 cells: Employed for evaluating activity against various laboratory strains of HIV-1.[5]
 - Peripheral Blood Mononuclear Cells (PBMCs): Used to assess activity against clinical isolates.[5][6]
- Assay Formats:
 - Spreading (Multi-cycle) Assay:
 - Cells are seeded in microplates.
 - Serial dilutions of the test compounds are added.
 - Cells are infected with a low multiplicity of infection (MOI) of HIV-1.
 - Cultures are incubated for several days to allow for multiple rounds of viral replication.
 - Viral replication is quantified by measuring an endpoint such as reverse transcriptase
 (RT) activity or the expression of a reporter gene (e.g., luciferase).[1]
 - Single-cycle Assay:
 - Producer cells (e.g., 293T/17) are treated with the compounds and transfected with viral DNA to produce virions in the presence of the inhibitor.
 - The supernatant containing these virions is then used to infect target cells (e.g., MAGIC-5A).
 - Infectivity is measured after a single round of replication, typically by quantifying a reporter gene product.[1]



Cytotoxicity Assays

Objective: To determine the concentration of the compound that reduces the viability of host cells by 50% (CC50).

- Method:
 - A common method is the MTT or CellTiter-Glo assay.
 - Uninfected cells are seeded in microplates and exposed to serial dilutions of the test compounds.
 - After an incubation period equivalent to that of the antiviral assay, a reagent (MTT or CellTiter-Glo) is added.
 - The reagent is converted into a detectable product by metabolically active cells.
 - The signal is measured, and the CC50 is calculated by plotting cell viability against the compound concentration.[1]

Conclusion

Both **GSK2838232** and BMS-955176 are potent second-generation HIV-1 maturation inhibitors with activity in the low nanomolar range against a broad spectrum of HIV-1 strains, including those with polymorphisms that confer resistance to the first-generation inhibitor, bevirimat. While a direct comparative study is not available, the existing in vitro data suggest that both compounds have promising profiles. **GSK2838232** has demonstrated potent activity with IC50 values ranging from 0.25 to 2.8 nM against various HIV-1 subtypes.[1] Similarly, BMS-955176 shows strong potency with EC50 values in the low single-digit nanomolar range against a wide array of viral isolates.[2][5][6] Both compounds exhibit a high selectivity index, indicating a wide therapeutic window. Further studies with direct head-to-head comparisons under identical conditions would be beneficial for a more definitive assessment of their relative in vitro performance.

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